molecular formula C14H11N3O3S2 B2803014 N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide CAS No. 681169-24-4

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2803014
CAS RN: 681169-24-4
M. Wt: 333.38
InChI Key: IUSLPTYCFSPQLN-UHFFFAOYSA-N
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Description

“N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” is a molecule that contains sulfonyl and amide coupling structure . It belongs to a class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities .


Synthesis Analysis

The synthesis of “this compound” derivatives is achieved by reacting 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by the use of thin layer chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by FT-IR, 1H NMR, and 13C -NMR spectroscopic analysis . The molecular formula is C9H12N2O3S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives are monitored using thin layer chromatography . The reaction involves the coupling of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives .

Scientific Research Applications

Diuretic Activity

A study by M. Yar and Zaheen Hasan Ansari (2009) synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives, including compounds related to N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide. These compounds were evaluated in vivo for their diuretic activity, identifying promising candidates for further development M. Yar & Zaheen Hasan Ansari, 2009.

Antimicrobial Agents

Incerti et al. (2017) reported on the synthesis and evaluation of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as potent antimicrobial agents against a range of bacterial and fungal species. This study highlights the structural versatility of benzothiazole derivatives in combating microbial infections M. Incerti, P. Vicini, A. Geronikaki, et al., 2017.

Carbonic Anhydrase Inhibition

Altug et al. (2017) synthesized isoxazole-containing sulfonamides, demonstrating potent inhibitory properties against human carbonic anhydrase II and VII isoforms. These findings suggest the potential application of such compounds in treating conditions like glaucoma and neuropathic pain C. Altug, Hanife Güneş, A. Nocentini, et al., 2017.

Anticancer Activity

Research by Yamali et al. (2021) on novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides showed inhibitory effects against cancer-related carbonic anhydrase isoforms IX and XII. These compounds exhibited moderate cytotoxicity towards various cancer cell lines, highlighting their potential as cancer therapeutics C. Yamali, H. Inci Gul, Gulsen Ozli, et al., 2021.

Mechanism of Action

Target of Action

The primary target of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound’s structure, which includes a sulfamoylphenyl group, may allow it to form strong bonds with the active site of CDK2, potentially inhibiting its function .

Biochemical Pathways

The inhibition of CDK2 by this compound can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death . Additionally, this compound may also inhibit cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade, a biochemical pathway involved in inflammation .

Pharmacokinetics

The compound’s sulfamoylphenyl group may enhance its water solubility, potentially improving its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, potentially inducing apoptosis in cancer cells . Additionally, by inhibiting cPLA2α, this compound may also exhibit anti-inflammatory effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by pH, temperature, and the presence of other substances in the environment

Biochemical Analysis

properties

IUPAC Name

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLPTYCFSPQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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